

# Application Notes and Protocols for Anticancer Agent 156 in 3D Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 156 |           |
| Cat. No.:            | B12377034            | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

Three-dimensional (3D) tumor spheroids are increasingly utilized in cancer research as they more accurately mimic the complex microenvironment of solid tumors compared to traditional 2D cell cultures. These models exhibit gradients of nutrients, oxygen, and proliferative states, as well as cell-cell and cell-extracellular matrix interactions that are crucial for tumor progression and drug response[1][2][3]. This document provides detailed application notes and protocols for evaluating the efficacy of "Anticancer Agent 156" using 3D spheroid models. Due to the ambiguity of "Anticancer Agent 156," which could refer to distinct compounds such as the oxidative phosphorylation (OXPHOS) inhibitor IM156 or the XIAP antisense oligonucleotide AEG35156, this guide will address methodologies applicable to both mechanisms of action.

#### Anticancer Agent 156: Potential Mechanisms of Action

IM156 (Oxidative Phosphorylation Inhibitor): IM156 is a novel biguanide that acts as a potent inhibitor of mitochondrial protein complex 1 (PC1), a critical component of the electron transport chain[4][5]. By inhibiting OXPHOS, IM156 disrupts cellular energy production (ATP synthesis) and the supply of metabolic precursors necessary for tumor growth[5][6]. Preclinical studies have indicated its anticancer activity in various cancer models, including glioblastoma and gastric cancer[4][5]. IM156 is more hydrophobic than metformin, potentially leading to better bioavailability in cancer cells[5].



AEG35156 (XIAP Antisense Oligonucleotide): AEG35156 is a second-generation antisense oligonucleotide designed to specifically block the expression of the X-linked inhibitor of apoptosis protein (XIAP)[7][8]. XIAP is a key regulator of apoptosis that is often overexpressed in cancer cells, contributing to therapeutic resistance[7][8]. By reducing XIAP levels, AEG35156 can lower the apoptotic threshold, inducing cell death and enhancing the efficacy of conventional chemotherapeutic agents[8].

# Data Presentation: Efficacy of Anticancer Agent 156 in 3D Spheroid Models

The following tables present hypothetical, yet representative, quantitative data for the assessment of **Anticancer Agent 156** in 3D spheroid models. These tables are structured for clear comparison of dose-dependent effects on key spheroid parameters.

Table 1: Effect of Anticancer Agent 156 on Spheroid Viability (IC50 Values)

| Cell Line                | Anticancer Agent<br>156 (Mechanism) | 2D IC50 (μM) | 3D Spheroid IC50<br>(μM) |
|--------------------------|-------------------------------------|--------------|--------------------------|
| HCT116 (Colon)           | OXPHOS Inhibition<br>(IM156)        | 15           | 45                       |
| MCF-7 (Breast)           | OXPHOS Inhibition<br>(IM156)        | 25           | 70                       |
| U87-MG<br>(Glioblastoma) | OXPHOS Inhibition<br>(IM156)        | 10           | 35                       |
| HCT116 (Colon)           | XIAP Inhibition<br>(AEG35156)       | 0.5          | 2.5                      |
| MCF-7 (Breast)           | XIAP Inhibition<br>(AEG35156)       | 1.0          | 5.0                      |
| U87-MG<br>(Glioblastoma) | XIAP Inhibition<br>(AEG35156)       | 0.8          | 4.0                      |

Table 2: Dose-Dependent Effect of Anticancer Agent 156 on Spheroid Growth and Apoptosis



| Cell Line | Treatment (72h)               | Spheroid Diameter<br>(μm, % of Control) | Caspase-3/7 Activity (Fold Change vs. Control) |
|-----------|-------------------------------|-----------------------------------------|------------------------------------------------|
| HCT116    | Control                       | 100%                                    | 1.0                                            |
| HCT116    | Agent 156 (OXPHOS)<br>- 20 μM | 85%                                     | 1.8                                            |
| HCT116    | Agent 156 (OXPHOS)<br>- 50 μM | 60%                                     | 3.5                                            |
| HCT116    | Agent 156 (XIAP) - 1<br>μΜ    | 90%                                     | 2.5                                            |
| HCT116    | Agent 156 (XIAP) - 5<br>μΜ    | 70%                                     | 5.2                                            |
| MCF-7     | Control                       | 100%                                    | 1.0                                            |
| MCF-7     | Agent 156 (OXPHOS)<br>- 30 μM | 88%                                     | 1.5                                            |
| MCF-7     | Agent 156 (OXPHOS)<br>- 75 μM | 65%                                     | 3.0                                            |
| MCF-7     | Agent 156 (XIAP) - 2<br>μΜ    | 92%                                     | 2.0                                            |
| MCF-7     | Agent 156 (XIAP) - 6<br>μΜ    | 75%                                     | 4.8                                            |

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

## **Protocol 1: 3D Tumor Spheroid Formation**

This protocol describes the generation of uniform spheroids using ultra-low attachment (ULA) plates.



#### Materials:

- Cancer cell lines (e.g., HCT116, MCF-7, U87-MG)
- Complete cell culture medium
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- 96-well ultra-low attachment (ULA) round-bottom plates
- Hemocytometer or automated cell counter

#### Procedure:

- Culture cancer cells in standard 2D tissue culture flasks to 70-80% confluency.
- Wash cells with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete medium and centrifuge the cell suspension.
- Resuspend the cell pellet in fresh medium and determine the cell concentration and viability.
- Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well, to be optimized for each cell line).
- Seed the cells into a 96-well ULA plate.
- Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to facilitate cell aggregation at the bottom of the wells.
- Incubate the plate at 37°C and 5% CO2. Spheroids will typically form within 2-4 days.
- Monitor spheroid formation and morphology daily using an inverted microscope.

### Protocol 2: Spheroid Viability Assay (CellTiter-Glo® 3D)

This assay quantifies the amount of ATP, an indicator of metabolically active cells.



#### Materials:

- 3D spheroids in a 96-well ULA plate
- Anticancer Agent 156 stock solution
- CellTiter-Glo® 3D Cell Viability Assay reagent
- Luminometer-compatible 96-well white-walled plates

#### Procedure:

- Prepare serial dilutions of **Anticancer Agent 156** in complete medium.
- Carefully remove a portion of the medium from each well containing a spheroid and add the medium with the desired concentration of the agent. Include untreated control wells.
- Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).
- Allow the plate to equilibrate to room temperature for 30 minutes.
- Add CellTiter-Glo® 3D reagent to each well, equal to the volume of the medium in the well.
- Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
- Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Transfer the lysate to a white-walled 96-well plate.
- Measure luminescence using a plate reader.
- Calculate IC50 values using appropriate software.

### Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.

#### Materials:



- 3D spheroids in a 96-well ULA plate
- Anticancer Agent 156
- Caspase-Glo® 3/7 Assay reagent
- Luminometer

#### Procedure:

- Treat the spheroids with various concentrations of Anticancer Agent 156 as described in Protocol 2.
- At the end of the treatment period, allow the plate to equilibrate to room temperature.
- Add Caspase-Glo® 3/7 reagent to each well.
- Mix gently by orbital shaking for 30-60 seconds.
- Incubate at room temperature for 1-3 hours.
- Measure the luminescent signal, which is proportional to the amount of caspase activity.

# Protocol 4: High-Content Imaging and Analysis of Spheroids

This protocol allows for the multiparametric characterization of spheroid morphology and cell health.

#### Materials:

- 3D spheroids treated with Anticancer Agent 156
- Fluorescent dyes (e.g., Hoechst 33342 for nuclei, Propidium Iodide for dead cells)
- High-content imaging system

#### Procedure:



- After treatment, add the fluorescent dyes directly to the wells containing the spheroids.
- Incubate according to the dye manufacturer's instructions.
- Acquire images using a high-content imaging system. Capture images from multiple z-planes to analyze the 3D structure.
- Use image analysis software to quantify parameters such as spheroid diameter, volume, circularity, and the number of live and dead cells.

# Visualizations Signaling Pathway Diagrams



Click to download full resolution via product page

Caption: Mechanism of action for Anticancer Agent 156 as an OXPHOS inhibitor (IM156).





Click to download full resolution via product page

Caption: Mechanism of action for **Anticancer Agent 156** as a XIAP inhibitor (AEG35156).

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Experimental workflow for evaluating **Anticancer Agent 156** in 3D spheroids.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase I/II Trial of AEG35156 X-Linked Inhibitor of Apoptosis Protein Antisense
   Oligonucleotide Combined With Idarubicin and Cytarabine in Patients With Relapsed or
   Primary Refractory Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Production of 3D Tumor Spheroids for Cancer Drug Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomet Therapeutics Inc. announces publication of "First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors". Immunomet [immunomet.com]
- 7. XIAP antisense therapy with AEG 35156 in acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of XIAP antisense to cancer and other proliferative disorders: development of AEG35156/ GEM640 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Anticancer Agent 156 in 3D Spheroid Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377034#anticancer-agent-156-use-in-3d-spheroid-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com